15-Bromopentadecan-1-ol 15-Bromopentadecan-1-ol
Brand Name: Vulcanchem
CAS No.: 59101-27-8
VCID: VC2327087
InChI: InChI=1S/C15H31BrO/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h17H,1-15H2
SMILES: C(CCCCCCCO)CCCCCCCBr
Molecular Formula: C15H31BrO
Molecular Weight: 307.31 g/mol

15-Bromopentadecan-1-ol

CAS No.: 59101-27-8

Cat. No.: VC2327087

Molecular Formula: C15H31BrO

Molecular Weight: 307.31 g/mol

* For research use only. Not for human or veterinary use.

15-Bromopentadecan-1-ol - 59101-27-8

Specification

CAS No. 59101-27-8
Molecular Formula C15H31BrO
Molecular Weight 307.31 g/mol
IUPAC Name 15-bromopentadecan-1-ol
Standard InChI InChI=1S/C15H31BrO/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h17H,1-15H2
Standard InChI Key NFKUZUMZRQLYCW-UHFFFAOYSA-N
SMILES C(CCCCCCCO)CCCCCCCBr
Canonical SMILES C(CCCCCCCO)CCCCCCCBr

Introduction

Chemical Identity and Structure

Molecular Formula and Properties

15-Bromopentadecan-1-ol is characterized by the molecular formula C₁₅H₃₁BrO with a molecular weight of 307.31 g/mol . The compound features a linear 15-carbon chain with a hydroxyl group at the first carbon position and a bromine atom at the terminal (15th) carbon position.

Structural Identifiers

The compound can be identified through several standardized chemical identifiers that uniquely represent its structure, as shown in Table 1.

Table 1: Chemical Identifiers of 15-Bromopentadecan-1-ol

Identifier TypeValue
CAS Number59101-27-8
IUPAC Name15-bromopentadecan-1-ol
InChIInChI=1S/C15H31BrO/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h17H,1-15H2
InChI KeyNFKUZUMZRQLYCW-UHFFFAOYSA-N
SMILESC(CCCCCCCO)CCCCCCCBr
DSSTox Substance IDDTXSID30337654
EC Number672-417-1

Physical and Chemical Properties

Physical Properties

15-Bromopentadecan-1-ol possesses distinct physical properties that influence its behavior in chemical reactions and biological systems. Table 2 summarizes these properties.

Table 2: Physical Properties of 15-Bromopentadecan-1-ol

PropertyValue
Density1.1±0.1 g/cm³
Boiling Point368.9±15.0 °C at 760 mmHg
Flash Point133.0±10.1 °C
Vapor Pressure6.09×10⁻⁷ mmHg at 25°C
Index of Refraction1.475
LogP6.58
Polar Surface Area20.23 Ų
Molar Volume286.8 cm³
Surface Tension35 dyne/cm

Chemical Behavior

The compound's chemical behavior is largely determined by its functional groups. The primary alcohol group at C1 can participate in oxidation reactions, while the bromine at C15 makes it amenable to nucleophilic substitution reactions. This dual functionality enables 15-bromopentadecan-1-ol to serve as a versatile intermediate in organic synthesis.

Synthesis Methods

Primary Synthetic Routes

Several methods have been developed for the synthesis of 15-bromopentadecan-1-ol, with two approaches being particularly noteworthy.

Hydrolysis and Reduction Pathway

One common synthetic route involves the hydrolysis of pentadecanolide with 48% hydrobromic acid in acetic acid to obtain 15-bromopentadecanoic acid. This acid is then reduced to 15-bromopentadecan-1-ol using a borane-tetrahydrofuran complex in tetrahydrofuran.

Direct Bromination

Another approach involves the direct bromination of pentadecan-1-ol or can be prepared from pentadecane-1,15-diol using aqueous hydrobromic acid in cyclohexane, with reported yields of approximately 75% .

Industrial Production

In industrial settings, the synthesis is optimized for higher yields and purity. The process typically involves large-scale reactors with precise control of reaction conditions to ensure the compound meets industrial standards for various applications.

Chemical Reactions

Types of Reactions

15-Bromopentadecan-1-ol can participate in various chemical reactions owing to its functional groups. Table 3 summarizes these reaction types and their products.

Table 3: Chemical Reactions of 15-Bromopentadecan-1-ol

Reaction TypeReagentsProducts
OxidationPotassium permanganate, Chromium trioxide15-Bromopentadecanal, 15-Bromopentadecanoic acid
ReductionLithium aluminum hydride, Sodium borohydridePentadecane, Pentadecan-1-ol
SubstitutionSodium cyanide, Sodium azide, Amines15-Cyanopentadecan-1-ol, 15-Azidopentadecan-1-ol, 15-Aminopentadecan-1-ol

Application in Synthesis

The compound is used to produce other chemicals, such as 15-dimethylamino-pentadecan-1-ol. This reaction occurs at 85°C for 17 hours with a reported yield of approximately 96% .

Biological Activity

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of 15-bromopentadecan-1-ol. The compound has been found to exhibit significant anti-yeast activity, particularly against various strains of fungi. In a study examining extracts from Terminalia mantaly, this compound was identified as a major component contributing to its antifungal effects, showing an abundance of 13.67% in the extract.

Table 4: Antimicrobial Activity Against Selected Microorganisms

MicroorganismActivity TypeMIC (µg/mL)
Candida albicansAntifungal50
Staphylococcus aureusAntibacterial25

Mechanism of Action

  • Membrane Disruption: Long-chain fatty alcohols can integrate into microbial membranes, leading to increased permeability and cell death.

  • Metabolic Interference: In cancer cells, alterations in energy metabolism may trigger apoptotic pathways.

Applications and Research Significance

Use in Organic Synthesis

15-Bromopentadecan-1-ol serves as a valuable reagent in organic synthesis due to its dual functionality. It can be used as a building block for more complex molecules, particularly those requiring long-chain structures with specific functional groups at terminal positions.

Role in Medicinal Chemistry

The compound and its derivatives are being investigated for their potential therapeutic applications. Its antimicrobial and anticancer properties make it a candidate for drug development research, particularly as an inhibitor of specific enzymes.

Research Applications

15-Bromopentadecan-1-ol has diverse applications in scientific research:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Serves as a substrate for various enzymes and an inhibitor of enzymes involved in fatty acid metabolism.

  • Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes.

Comparison with Similar Compounds

To better understand the unique properties of 15-bromopentadecan-1-ol, it is helpful to compare it with structurally related compounds.

Table 5: Comparison with Similar Compounds

CompoundStructural DifferenceKey Property Difference
1-BromopentadecaneLacks hydroxyl groupLess reactive, less soluble in polar solvents
1-BromotetradecaneShorter carbon chain lengthLower boiling point, different physical properties
1-BromooctadecaneLonger carbon chain lengthHigher melting point, different solubility profile
5-Bromopentan-1-olShorter carbon chain with different bromine positionLower boiling point (117°C), different reactivity profile

Distinguishing Features

15-Bromopentadecan-1-ol is unique due to its combination of a bromine atom and a hydroxyl group at opposite ends of a 15-carbon chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in both synthetic and biological applications.

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